

An In-Depth Technical Guide to the Structure of [4-(Aminomethyl)cyclohexyl]methanol

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Compound of Interest

Compound Name: [4-(Aminomethyl)cyclohexyl]methanol

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Abstract

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional alicyclic compound featuring both a primary amine and a primary alcohol. This unique structural arrangement, centered on a cyclohexane scaffold, makes it a valuable and versatile building block in synthetic organic chemistry. Its significance is particularly pronounced in the development of pharmaceuticals and advanced polymers. The 1,4-disubstitution pattern on the cyclohexane ring gives rise to distinct cis and trans stereoisomers, the control and characterization of which are paramount for its application. This guide provides a comprehensive analysis of the molecule's structure, the conformational dynamics of its stereoisomers, methods for its spectroscopic characterization, and its role as a key synthetic intermediate.

Fundamental Molecular Architecture

At its core, **[4-(aminomethyl)cyclohexyl]methanol** is composed of three key structural elements:

- **Cyclohexane Scaffold:** A six-carbon saturated ring that provides a rigid, three-dimensional framework.
- **Aminomethyl Group (-CH₂NH₂):** A primary amine functionality that serves as a nucleophile, a base, and a reactive site for amide bond formation.

- Hydroxymethyl Group (-CH₂OH): A primary alcohol functionality that can undergo oxidation, esterification, and etherification, making it a versatile handle for molecular elaboration.

The strategic placement of these two functional groups at opposite ends (the 1 and 4 positions) of the cyclohexane ring allows this molecule to act as a non-aromatic linker, imparting specific conformational properties to larger molecules.

Caption: General structure of **[4-(aminomethyl)cyclohexyl]methanol**.

Table 1: Physicochemical Properties of **[4-(Aminomethyl)cyclohexyl]methanol**

Property	Value	Source
Molecular Formula	C ₈ H ₁₇ NO	[1]
Molecular Weight	143.23 g/mol	[1]
CAS Number (Mixture)	1074-62-0	[1]
CAS Number (trans)	17879-23-1	[1][2]
CAS Number (cis)	30134-98-6	[3][4]
Boiling Point (Est.)	251.99 °C	[1]
Density (Est.)	1 g/cm ³	[1]
SMILES	NCC1CCC(CO)CC1	[1]
InChIKey	WWDKVICMJWBJKJ- UHFFFAOYSA-N	[1]

The Critical Role of Stereoisomerism

The 1,4-disubstitution on the cyclohexane ring results in two diastereomers: cis and trans. The spatial orientation of the aminomethyl and hydroxymethyl groups dictates the molecule's overall shape, reactivity, and suitability for specific applications, particularly in drug development where precise three-dimensional structure is essential for biological activity.

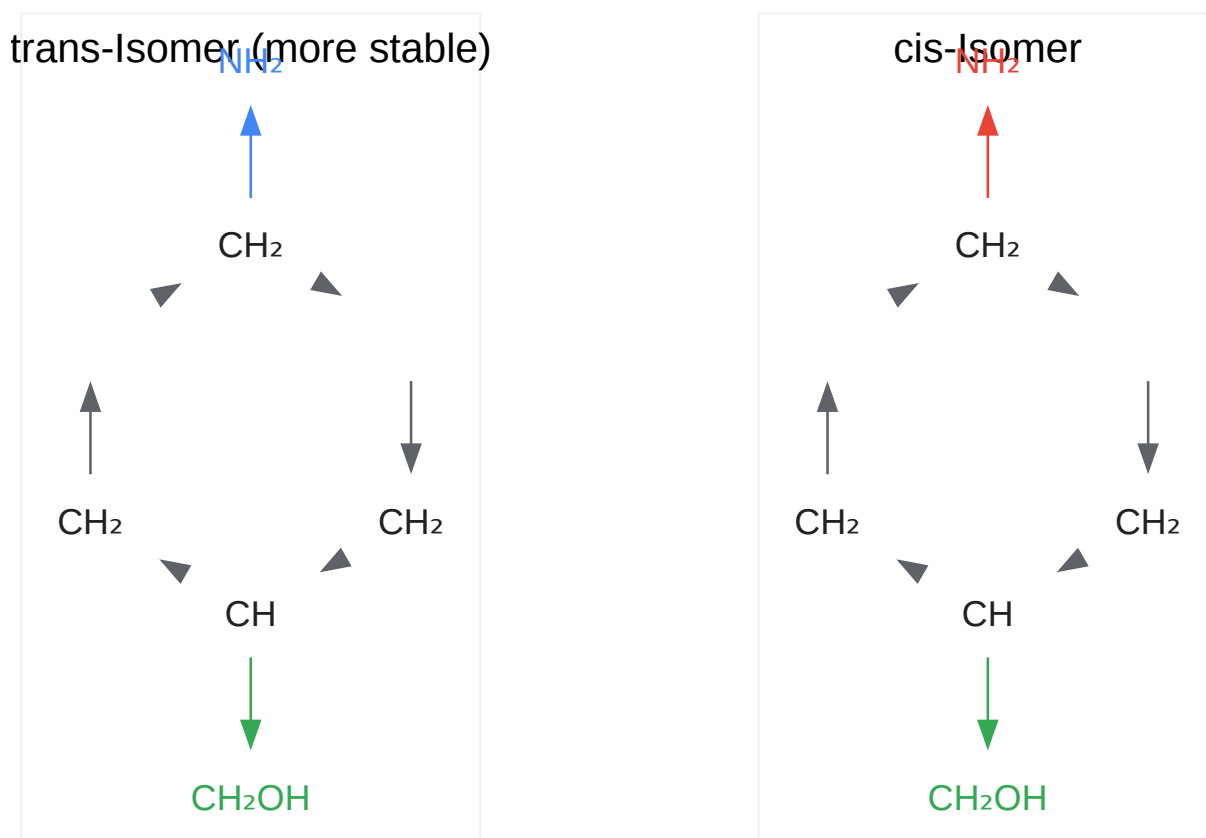
Conformational Analysis: The Basis of Isomer Stability

The cyclohexane ring predominantly exists in a low-energy chair conformation. In this conformation, substituents can occupy either an axial position (perpendicular to the ring's plane) or an equatorial position (in the plane of the ring).

- **trans-isomer:** In its most stable chair conformation, both the aminomethyl and hydroxymethyl groups occupy equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that occur between axial substituents. This thermodynamic stability often makes the trans isomer the preferred target in synthetic applications.^[5]
- **cis-isomer:** In any chair conformation, the cis isomer must have one substituent in an axial position and the other in an equatorial position. The ring can flip between two chair forms, but one bulky group will always be in a sterically hindered axial position.

This conformational difference is not merely academic; it directly influences the physical properties (e.g., melting point, solubility) and the biological activity of derivatives synthesized from these isomers.

Cis vs. Trans Chair Conformations



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Caption: Equatorial-equatorial (trans) vs. axial-equatorial (cis) conformations.

Spectroscopic Elucidation of Structure

Confirming the structure and stereochemistry of **[4-(aminomethyl)cyclohexyl]methanol** relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.^[6]^[7]

Table 2: Key Spectroscopic Data for Structural Confirmation

Technique	Expected Observations	Rationale
^1H NMR	<p>~1.0-2.2 ppm: Complex multiplets from cyclohexane ring protons (CH, CH_2). The width and splitting patterns of the signals for protons at C1 and C4 are diagnostic for cis/trans isomers. ~2.5-2.8 ppm: Signal for the methylene protons adjacent to the amine ($-\text{CH}_2\text{NH}_2$). ~3.4-3.7 ppm: Signal for the methylene protons adjacent to the hydroxyl group ($-\text{CH}_2\text{OH}$). Variable: Broad singlets for $-\text{NH}_2$ and $-\text{OH}$ protons, which can exchange with D_2O.</p>	<p>Chemical shifts are determined by the local electronic environment. Coupling constants (J-values) between vicinal protons on the ring differ significantly for axial-axial, axial-equatorial, and equatorial-equatorial relationships, allowing for stereochemical assignment.^[5] ^[8]</p>
^{13}C NMR	<p>~30-45 ppm: Signals for the cyclohexane ring carbons. ~45-50 ppm: Signal for the carbon of the aminomethyl group ($-\text{CH}_2\text{NH}_2$). ~65-70 ppm: Signal for the carbon of the hydroxymethyl group ($-\text{CH}_2\text{OH}$).</p>	<p>The number of unique carbon signals reflects the molecule's symmetry. The more symmetric trans-isomer may show fewer signals than the cis-isomer.^[9]</p>
IR Spectroscopy	<p>3200-3500 cm^{-1}: Broad peak (O-H stretch) overlapping with medium peaks (N-H stretch of primary amine). 2850-2950 cm^{-1}: Strong, sharp peaks (aliphatic C-H stretch). ~1050 cm^{-1}: Strong peak (C-O stretch of primary alcohol).</p>	<p>Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides a "fingerprint" of the functional groups present. ^[10]</p>
Mass Spectrometry (MS)	<p>$m/z = 143$: Molecular ion peak (M^+). Key Fragments: Loss of</p>	<p>Mass spectrometry provides the molecular weight of the</p>

H ₂ O (m/z = 125), loss of NH ₃	compound and reveals its
(m/z = 126), loss of ·CH ₂ OH	fragmentation pattern upon
(m/z = 112), and loss of	ionization, which helps confirm
·CH ₂ NH ₂ (m/z = 113).	the connectivity of atoms.[6]

Synthetic Pathways and Methodologies

[4-(Aminomethyl)cyclohexyl]methanol is typically synthesized as an intermediate for more complex target molecules. A common and illustrative synthetic strategy involves the selective functionalization of a related, commercially available starting material like 1,4-cyclohexanedimethanol. This approach highlights the importance of controlling reactivity between two identical functional groups. A patented method provides the basis for such a transformation.[11][12]

Experimental Protocol: Synthesis from 1,4-Cyclohexanedimethanol

This protocol is a conceptual representation based on established chemical transformations.
[12]

Objective: To selectively convert one hydroxymethyl group of 1,4-cyclohexanedimethanol into an aminomethyl group.

- Step 1: Monohalogenation.
 - Dissolve 1,4-cyclohexanedimethanol (1.0 eq) in a suitable solvent (e.g., toluene).
 - Cool the solution to 0°C.
 - Slowly add a halogenating agent (e.g., thionyl chloride or an HX acid, 1.0-1.1 eq) to selectively convert one alcohol to a halide (e.g., a chloromethyl group). The stoichiometry is critical to minimize the formation of the di-halogenated byproduct.
 - Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or GC.
 - Quench the reaction with an aqueous base, separate the organic layer, and purify the resulting 4-(halomethyl)cyclohexyl]methanol intermediate by distillation or

chromatography.

- Step 2: Ammonolysis.
 - Transfer the purified intermediate into a high-pressure reactor.
 - Add a significant excess of aqueous or liquid ammonia.
 - Seal the reactor and heat to a temperature sufficient to drive the nucleophilic substitution reaction (e.g., 80-120°C).
 - After the reaction is complete, cool the reactor, vent the excess ammonia, and extract the aqueous solution with an organic solvent to isolate the final product.
 - Purify the crude **[4-(aminomethyl)cyclohexyl]methanol** by crystallization or distillation.
- Step 3: Characterization and Isomer Separation.
 - Confirm the structure of the final product using the spectroscopic methods outlined in Section 3 (NMR, IR, MS).
 - If a mixture of cis and trans isomers is obtained, they can be separated by fractional crystallization of the free base or a suitable salt derivative, or by column chromatography.



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Caption: Synthetic workflow from 1,4-cyclohexanedimethanol.

Applications in Medicinal Chemistry and Materials Science

The true value of **[4-(aminomethyl)cyclohexyl]methanol**'s structure is realized in its application as a synthetic precursor.

- **Pharmaceutical Intermediates:** The molecule's stereoisomers are critical building blocks for pharmacologically active compounds. Its most notable application is in the synthesis of Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an important antifibrinolytic agent used to treat or prevent excessive blood loss.[13][14][15] The synthesis requires the trans isomer of the precursor to ensure the correct stereochemistry in the final drug, demonstrating a clear structure-activity relationship. The general cyclohexyl scaffold is also found in other drugs, such as the anti-malarial Atovaquone, underscoring its utility in medicinal chemistry.[16]
- **Polymer and Materials Science:** As a bifunctional monomer, **[4-(aminomethyl)cyclohexyl]methanol** can participate in polymerization reactions. The amine group can react with carboxylic acids or acyl chlorides to form polyamides, while the alcohol group can react to form polyesters or polyethers. The rigid cyclohexane unit can impart thermal stability and mechanical strength to the resulting polymers.

Conclusion

The structure of **[4-(aminomethyl)cyclohexyl]methanol** is a masterful example of functional simplicity. Its cyclohexane core provides a defined three-dimensional geometry, while the strategically placed amine and alcohol groups offer dual reactivity. The distinction between the thermodynamically stable trans isomer and the cis isomer is the most critical structural aspect, profoundly influencing the properties and applications of its derivatives. Through precise spectroscopic analysis and controlled synthesis, researchers can harness this versatile building block to construct complex molecules with significant utility in drug discovery and materials science.

References

- Benchchem. (n.d.). [4-(Methylamino)cyclohexyl]methanol.
- PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. National Center for Biotechnology Information.
- Chemchart. (n.d.). **[4-(aminomethyl)cyclohexyl]methanol** (1074-62-0).
- Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate.
- LookChem. (2015). An improved and practical synthesis of tranexamic acid.
- PubChem. (n.d.). [(4-Methoxycyclohexyl)amino]methanol. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN114181077B - Method for synthesizing tranexamic acid.
- Google Patents. (n.d.). CN110156620B - Preparation method of tranexamic acid.
- LookChem. (n.d.). Cas 30134-98-6, (cis-4-Aminocyclohexyl)methanol.
- PubChem. (n.d.). (1-(Aminomethyl)cyclohexyl)methanol. National Center for Biotechnology Information.
- Pharma Innovation. (n.d.). cis-(4-Amino-cyclohexyl)-methanol.
- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- PubChem. (n.d.). 4-Methylcyclohexanemethanol. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 4-Methylcyclohexanemethanol.
- Pearson. (n.d.). Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep.
- Purosolv. (2025, April 21). How Methanol is Used in the Extraction of Natural Compounds for Pharmaceuticals.
- Benchchem. (n.d.). Application Notes and Protocols for [4-(4-Chlorophenyl)cyclohexyl]methanol.
- University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- Pearson. (n.d.). Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep.

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Sources

- 1. [4-(aminomethyl)cyclohexyl]methanol (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Hit2Lead | [trans-4-(aminomethyl)cyclohexyl]methanol | CAS# 17879-23-1 | MFCD14702919 | BB-4041121 [hit2lead.com]
- 3. vibrantpharma.com [vibrantpharma.com]
- 4. Cyclohexanemethanol, 4-amino-, cis- | 30134-98-6 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]

- 6. lehigh.edu [lehigh.edu]
- 7. researchgate.net [researchgate.net]
- 8. Analytical Techniques:IR, NMR, Mass Spect - Part 2 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 9. youtube.com [youtube.com]
- 10. Analytical Techniques:IR, NMR, Mass Spect - Part 1 of 4 Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 11. CN114181077B - Method for synthesizing tranexamic acid - Google Patents [patents.google.com]
- 12. CN110156620B - Preparation method of tranexamic acid - Google Patents [patents.google.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Tranexamic Acid synthesis - chemicalbook [chemicalbook.com]
- 15. lookchem.com [lookchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
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